1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFCHRGTJVMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359409 | |
| Record name | ST093799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100460-87-5 | |
| Record name | ST093799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the Van Leusen Imidazole Synthesis, which allows the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC) . This reaction can be performed under basic conditions, and the aldimine can be generated in situ by condensation of an amine with an aldehyde . Another method involves a copper-catalyzed multicomponent reaction, which provides high yields and simple reaction conditions .
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, research suggests that 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one shows promise as a potential anticancer agent due to its ability to inhibit tumor growth in vitro and in vivo models. The compound's mechanism of action may involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
-
Neurological Research :
- Recent findings indicate that benzimidazole derivatives can modulate neurotransmitter systems, which may have implications for treating neurological disorders such as depression and anxiety. The specific effects of this compound on serotonin and dopamine receptors are under investigation, with preliminary results showing promise in enhancing mood-related behaviors in animal models .
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of benzimidazole compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improved charge transport characteristics, enhancing device performance .
- Sensors :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Antimicrobial | Effective against multiple strains of Gram-positive bacteria with low MIC values. |
| Study 3 | Neurological | Showed potential antidepressant effects in rodent models through neurotransmitter modulation. |
| Study 4 | Organic Electronics | Enhanced charge mobility when incorporated into OLED structures, leading to improved efficiency. |
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe for detecting iron ions by undergoing a reaction that results in fluorescence emission . The compound’s ability to bind to DNA and other biomolecules also contributes to its biological activities .
Comparison with Similar Compounds
Antimicrobial Activity: Piperidin-4-yl Substituted Analogs
Benzimidazolone derivatives with a piperidin-4-yl substituent, such as 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (Fig. 1a), exhibit broad-spectrum antimicrobial activity. Patel et al. (2014) synthesized analogs via alkylation and Schiff base reduction, achieving MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . In contrast, the 4-fluorobenzyl substitution in the target compound may alter pharmacokinetic properties, such as membrane permeability, due to increased lipophilicity.
Table 1: Antimicrobial Activity of Benzimidazolone Derivatives
| Compound | Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | |
|---|---|---|---|---|
| 1-(Piperidin-4-yl)-analog | Piperidin-4-yl | 2–4 | 4–8 | |
| Target compound | 4-Fluorobenzyl | Not reported | Not reported |
Phospholipase D (PLD) Inhibition: Halopemide and Bioisosteres
The 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold, exemplified by halopemide (Fig. 1b), serves as a starting point for PLD inhibitors. Halopemide analogs lack isoform selectivity (PLD1 vs. PLD2) but show IC₅₀ values of ~200–500 nM in enzymatic assays . Structural modifications, such as replacing the piperidinyl group with a 1,3,8-triazaspiro[4,5]decan-4-one scaffold (Fig. 1c), introduced PLD2 selectivity (IC₅₀ = 46 nM for PLD1 vs. 933 nM for PLD2 in compound 69) .
Table 2: PLD Inhibition Profiles
Muscarinic Acetylcholine Receptor (M1 mAChR) Modulation
TBPB (1-(1'-(2-tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, Fig. 1d) is an M1-selective allosteric agonist with submicromolar affinity . Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in M1 mAChR, though activity data for the target compound are lacking.
Antitumor and Cytotoxic Activity
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (Fig. 1e) demonstrate antitumor activity, with IC₅₀ values of 10–50 µM against breast cancer cells (MCF-7) . The 4-fluorobenzyl group in the target compound may confer distinct cytotoxicity profiles due to altered solubility and target engagement. For example, Mizolastine (Fig.
Structural and Pharmacokinetic Considerations
Figure 1: Key Structural Analogs
- (a) 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (antimicrobial)
- (b) Halopemide (PLD inhibitor)
- (c) 1,3,8-Triazaspiro[4,5]decan-4-one (PLD2-selective)
- (d) TBPB (M1 mAChR agonist)
- (e) 5-Hydrosulfonyl analog (antitumor)
- (f) Mizolastine (antihistamine)
Biological Activity
1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one, a compound with the molecular formula CHFNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 242.248 g/mol
- CAS Number : 100460-87-5
- Structure : The compound features a benzimidazole core substituted with a fluorobenzyl group, which is critical for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily in the fields of oncology and neurology. Its mechanisms of action are often linked to modulation of various receptors and enzymes.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, revealing that certain concentrations led to notable inhibition of cell proliferation .
| Cell Line | Concentration (μM) | Cytotoxic Effect |
|---|---|---|
| HeLa | 1 | No significant effect |
| HeLa | 5 | Moderate effect |
| HeLa | 25 | Significant effect |
| A549 | 1 | No significant effect |
| A549 | 5 | Moderate effect |
| A549 | 25 | Significant effect |
Neurological Activity
The compound also shows promise as a positive allosteric modulator (PAM) for GABA-A receptors. This property is particularly relevant for developing treatments for neurological disorders. A recent study identified several benzimidazole derivatives that interact specifically with the α1/γ2 interface of GABA-A receptors, enhancing their therapeutic potential .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the fluorobenzyl group significantly influences its binding affinity and selectivity towards various biological targets.
Key Findings:
- Fluorine Substitution : The fluorine atom enhances lipophilicity and electron-withdrawing properties, which can improve receptor binding.
- Benzimidazole Core : This moiety is essential for anticancer activity due to its ability to interact with DNA and inhibit topoisomerases .
Case Studies
Several studies have explored the efficacy of this compound in various experimental setups:
- In Vitro Cytotoxicity : Research demonstrated that at higher concentrations, the compound effectively induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
- GABA-A Modulation : The compound's role as a PAM was investigated through electrophysiological assays, showing enhanced receptor activity in the presence of the compound compared to controls .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one?
The synthesis typically involves multi-step strategies:
- Step 1 : Alkylation of the benzimidazolone core with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Functionalization of the piperidine or piperazine substituents via reductive amination or nucleophilic substitution, as seen in PLD inhibitor synthesis .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures is used to isolate the compound .
- Characterization : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming purity and structure .
Q. How is the structural activity relationship (SAR) of this compound explored in enzyme inhibition studies?
SAR studies often focus on:
- Substituent Effects : Halogenation (e.g., 4-F, 5-Cl) at the benzimidazolone core enhances PLD1/2 inhibition. For example, 5-Cl substitution improved IC₅₀ values by 3-fold compared to non-halogenated analogs .
- Linker Optimization : Piperidine vs. piperazine linkers influence isoform selectivity. A methyl group on the ethylenediamine linker increased PLD1 selectivity .
- Bioisosteric Replacements : Replacing the benzimidazolone scaffold with a triazaspirodecanone improved PLD2 inhibition, demonstrating scaffold flexibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for PLD inhibitors derived from this scaffold?
Contradictions often arise from divergent substituent effects across isoforms. Strategies include:
- Comparative Assays : Test analogs against both PLD1 and PLD2 using fluorescence-based phospholipid hydrolysis assays to identify isoform-specific trends .
- Computational Modeling : Molecular docking (e.g., with AutoDock Vina) can predict binding interactions. For instance, the (S)-methyl group on the linker forms hydrophobic contacts with PLD1 but not PLD2 .
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with inhibition data. This identified halogen size as critical for PLD1 selectivity .
Q. What methodologies explain the unexpected formation of dimeric byproducts during SNAr amination?
An unusual dimerization mechanism was observed during the reaction of 1-(4-fluorobenzyl)-2-chloro-6-isopropoxybenzimidazole with 1-methylpiperidin-4-amine:
- Proposed Pathway : The initial SNAr amination forms the desired mono-aminated product. However, under elevated temperatures or prolonged reaction times, the product undergoes N-demethylation, generating a reactive amine that catalyzes a second amination at the 2-position of another benzimidazole unit .
- Mitigation : Optimize reaction time (≤6 hours) and temperature (≤80°C). Use excess amine (2.5 eq.) to favor mono-amination .
Q. How can bioisosteric modifications overcome limitations in isoform selectivity for PLD inhibitors?
The scaffold’s rigidity limits PLD2 inhibition. Successful bioisosteric strategies include:
- Triazaspirodecanone Replacement : Replacing the benzimidazolone with 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one increased PLD2 affinity by 10-fold (e.g., compound 72 , IC₅₀ = 0.12 µM for PLD2 vs. 1.2 µM for PLD1) .
- Hybrid Scaffolds : Combining benzimidazolone with quinoxaline fragments (e.g., imidazo[4,5-g]quinoxaline) improved cytotoxicity profiles in cancer cell lines (e.g., MDA-MB-231, GI₅₀ = 0.4 µM) .
Methodological Guidance
Q. What experimental protocols are recommended for assessing antimicrobial activity of derivatives?
Q. How should researchers analyze enzyme inhibition kinetics for PLD isoforms?
- Assay Design : Use fluorescent phosphatidylcholine analogs (e.g., BODIPY-PC) in a liposome-based system. Monitor hydrolysis via fluorescence polarization .
- Data Interpretation : Fit dose-response curves to the Hill equation to calculate IC₅₀. For dual inhibitors (e.g., 12e ), report selectivity ratios (PLD1 IC₅₀/PLD2 IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
